{[(Dimethylamino)methylidene]amino}trimethylazanium iodide
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Overview
Description
{[(Dimethylamino)methylidene]amino}trimethylazanium iodide is a chemical compound with the molecular formula C6H16IN3. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Dimethylamino)methylidene]amino}trimethylazanium iodide typically involves the reaction of trimethylamine with iodomethane in the presence of a base. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which then reacts with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
{[(Dimethylamino)methylidene]amino}trimethylazanium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
{[(Dimethylamino)methylidene]amino}trimethylazanium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of {[(Dimethylamino)methylidene]amino}trimethylazanium iodide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {[(Dimethylamino)methylidene]amino}trimethylazanium iodide include:
Trimethylamine: A precursor in its synthesis.
Dimethylamine: Another precursor used in its synthesis.
Iodomethane: Used in the initial reaction step.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Biological Activity
{[(Dimethylamino)methylidene]amino}trimethylazanium iodide, also known as Gold's Reagent, is a quaternary ammonium compound with significant biological activity. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C7H18N3I
- Molecular Weight : 285.15 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CN(C)C(=N)N(C)(C)C.[I-]
The biological activity of this compound is attributed to its ability to interact with cellular components, particularly enzymes and receptors. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various biochemical reactions. It has been shown to modulate enzyme activity by forming covalent bonds with active sites, thus inhibiting or enhancing their functions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Cytotoxicity
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies reveal that it can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 12 |
MCF-7 (breast cancer) | 15 |
A549 (lung cancer) | 10 |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy explored the efficacy of Gold's Reagent against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Anticancer Properties
In a research article from Cancer Letters, the effects of this compound on HeLa cells were investigated. The study found that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis. This mechanism highlights its potential as an anticancer drug.
Safety Profile
While the compound shows promising biological activities, safety assessments are crucial. Toxicological studies indicate that it can cause skin and eye irritation at high concentrations. Therefore, appropriate handling and dosage are recommended in therapeutic applications.
Properties
Molecular Formula |
C6H16IN3 |
---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
(dimethylaminomethylideneamino)-trimethylazanium;iodide |
InChI |
InChI=1S/C6H16N3.HI/c1-8(2)6-7-9(3,4)5;/h6H,1-5H3;1H/q+1;/p-1 |
InChI Key |
GZXKRCGRSNUFMB-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C=N[N+](C)(C)C.[I-] |
Origin of Product |
United States |
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